VPC 23019

概要

説明

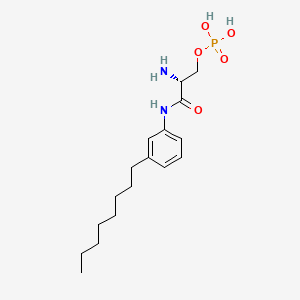

VPC 23019 is a synthetic compound that acts as a competitive antagonist at the sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors. It is also an agonist at the sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This compound is an aryl amide-containing sphingosine 1-phosphate analog and has been widely used in scientific research due to its ability to modulate sphingosine-1-phosphate receptors .

科学的研究の応用

VPC 23019は、科学研究において幅広い用途があります。

化学: スフィンゴシン-1-リン酸受容体の調節を研究するためのツールとして使用されます。

生物学: スフィンゴシン-1-リン酸を含む細胞シグナル伝達経路を理解するための実験に使用されます。

医学: がんや心血管疾患など、スフィンゴシン-1-リン酸シグナル伝達に関連する疾患における潜在的な治療効果について調査されています。

作用機序

VPC 23019は、スフィンゴシン-1-リン酸受容体に結合することでその効果を発揮します。スフィンゴシン-1-リン酸-1およびスフィンゴシン-1-リン酸-3受容体における競合的アンタゴニストとして、スフィンゴシン-1-リン酸の結合を阻害し、そのシグナル伝達経路を遮断します。 この調節は、細胞遊走、増殖、生存を含むさまざまな細胞プロセスに影響を与えます .

類似化合物:

フィンゴリモド塩酸塩: 多発性硬化症の治療に使用される、別のスフィンゴシン-1-リン酸受容体モジュレーター。

SEW2871: スフィンゴシン-1-リン酸-1受容体の選択的アゴニスト。

JTE-013: スフィンゴシン-1-リン酸-2受容体の選択的アンタゴニスト

This compoundの独自性: this compoundは、スフィンゴシン-1-リン酸-1およびスフィンゴシン-1-リン酸-3受容体におけるアンタゴニストと、スフィンゴシン-1-リン酸-4およびスフィンゴシン-1-リン酸-5受容体におけるアゴニストという二重の役割を持つという点でユニークです。 この二重の機能により、複数のシグナル伝達経路を調節することができ、研究において貴重なツールとなっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of VPC 23019 involves the condensation of the carboxy group of O-phospho-D-serine with the amino group of m-octylaniline. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

化学反応の分析

反応の種類: VPC 23019は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主な生成物:

酸化: 芳香環の酸化誘導体。

還元: 還元されたアミド誘導体。

置換: 置換された芳香族化合物.

類似化合物との比較

Fingolimod Hydrochloride: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

SEW2871: A selective agonist for sphingosine-1-phosphate-1 receptor.

JTE-013: A selective antagonist for sphingosine-1-phosphate-2 receptor

Uniqueness of VPC 23019: this compound is unique due to its dual role as an antagonist at sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors and an agonist at sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in research .

特性

IUPAC Name |

[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSUGVVWGNKFE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate (VPC23019)?

A1: (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, commonly known as VPC23019, is a synthetic compound that acts as an antagonist for specific sphingosine-1-phosphate receptors (S1PRs).

Q2: How does VPC23019 exert its antagonistic effects?

A2: VPC23019 binds to S1PR1 and S1PR3, preventing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling pathways normally activated by S1P.

Q3: What are the downstream effects of VPC23019's antagonism of S1PR1 and S1PR3?

A3: Blocking S1PR1 and/or S1PR3 with VPC23019 has been shown to:

- Reduce adipocyte hypertrophy and improve glucose tolerance in mice fed a high-fat diet. [] This effect is linked to the inhibition of S1PR2 signaling, which promotes adipocyte hypertrophy and insulin resistance.

- Abolish the protective effect of S1P on platelet-activating factor (PAF)-induced endothelial gap formation and increased hydraulic conductivity in rat mesenteric venules. []

- Decrease IgE/antigen-dependent degranulation and secretion of inflammatory mediators like IL-6, TNF-α, and MCP-1 from mast cells. [] This suggests a role for S1P/S1PR2 signaling in mast cell activation.

- Attenuate eosinophilic inflammation in an ovalbumin-induced asthma model in mice. []

- Reduce neuronal death after transient middle cerebral artery occlusion (MCAO) in rats by preserving Akt and ERK phosphorylation, maintaining Bcl-2 expression, and decreasing cleaved caspase-3 expression. []

- Inhibit proliferation and enhance adipogenic differentiation of preadipocytes, while S1PR2 antagonism has the opposite effects. [] This highlights the opposing roles of S1PR1/3 and S1PR2 in adipocyte biology.

- Block the increase in intracellular calcium ([Ca2+]i) and Rho activation induced by S1P in human coronary artery smooth muscle cells. [] This indicates that S1PR3 is involved in S1P-induced vasoconstriction.

Q4: What is the significance of the diverse downstream effects observed upon VPC23019 treatment?

A4: The wide array of effects highlights the complex and context-dependent roles of S1PR1 and S1PR3 in various physiological and pathological processes. This underscores the importance of understanding the specific cell types and signaling pathways involved in each context to predict the outcome of VPC23019 treatment.

Q5: What is the molecular formula and weight of VPC23019?

A5: Unfortunately, the research papers provided do not explicitly state the molecular formula and weight of VPC23019. To obtain this information, it is recommended to consult chemical databases or the manufacturer's documentation.

Q6: Is there any spectroscopic data available for VPC23019?

A6: The research papers provided do not include detailed spectroscopic data for VPC23019. To access this information, it is advisable to refer to specialized chemical databases, publications focusing on its structural characterization, or contact the compound's manufacturer.

Q7: What is known about the material compatibility and stability of VPC23019 under various conditions?

A7: The provided research papers primarily focus on the biological effects and mechanisms of action of VPC23019. They do not delve into its material compatibility, stability under different environmental conditions, or degradation pathways. For this information, it is recommended to consult chemical stability databases, material safety data sheets, or reach out to the manufacturer.

Q8: Are there specific formulation strategies for VPC23019 to enhance its stability, solubility, or bioavailability?

A8: The provided research papers do not elaborate on specific formulation strategies employed for VPC23019. Formulation approaches are typically proprietary information held by pharmaceutical companies and may be revealed in patents or during drug development disclosures.

Q9: How has VPC23019 been used in in vitro studies?

A9: In in vitro studies, VPC23019 has been used to:

- Investigate the role of S1PR1 and S1PR3 in various cellular processes, including cell proliferation, migration, differentiation, and apoptosis. [, , , , , , , , , , , , , , , , , , ] For example, VPC23019 has been used to study the effects of S1P on endothelial cells, smooth muscle cells, mast cells, and immune cells.

- Elucidate the signaling pathways downstream of S1PR1 and S1PR3 activation. [, , , , , , , , , , , , , , ] Researchers have employed VPC23019 to investigate the involvement of various kinases, such as ERK, Akt, and Rho kinase, in S1P-mediated cellular responses.

- Assess the potential of targeting S1PR1 and S1PR3 for therapeutic purposes. [, , , , , , , , , , , , , , , , , , ] VPC23019 has been utilized in preclinical studies to evaluate its efficacy in models of various diseases, including obesity, diabetes, cardiovascular disease, and neurological disorders.

Q10: How has VPC23019 been used in in vivo studies?

A10: In in vivo studies, VPC23019 has been used to:

- Validate the findings of in vitro studies and confirm the role of S1PR1 and S1PR3 in animal models of disease. [, , , , , , , , , , , , , , , , , , ] For instance, VPC23019 has been administered to rodents to study its effects on glucose metabolism, blood pressure, and inflammation.

- Explore the therapeutic potential of S1PR1 and S1PR3 antagonism in various disease models. [, , , , , , , , , , , , , , , , , , ] Researchers have investigated the effects of VPC23019 in preclinical models of conditions like asthma, stroke, and transplant rejection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。